molecular formula C11H16N2O2S B567161 tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate CAS No. 1211504-16-3

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Cat. No. B567161
CAS RN: 1211504-16-3
M. Wt: 240.321
InChI Key: VYFJVEPMPUIQGN-UHFFFAOYSA-N
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Description

“tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate” is a chemical compound with the molecular formula C11H16N2O2S . It has a molecular weight of 240.32 .


Molecular Structure Analysis

The crystal structure of a similar compound, “tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate”, contains two crystallographically independent molecules forming dimers by pairs of intermolecular N-H⋯N hydrogen bonds .


Physical And Chemical Properties Analysis

This compound has a boiling point of 315°C, a density of 1.16, and a flash point of 144°C . It should be stored at a temperature of 2-8°C . The predicted pKa value is 12.11±0.70 .

Scientific Research Applications

Crystallography and Structural Analysis

This compound has been utilized in crystallography to determine the structure of molecules through X-ray diffraction. The crystal structure of related compounds provides insights into the arrangement of atoms and can help in understanding the chemical properties and reactivity .

Synthesis of Biologically Active Compounds

The tert-butyl group in this compound serves as a protective group in the synthesis of biologically active molecules. It is particularly useful in the synthesis of natural products like Indiacen A and Indiacen B, which have shown potential in anticancer, anti-inflammatory, and analgesic activities .

Neurodegenerative Disease Research

Derivatives of this compound have been studied for their potential as inhibitors of enzymes like β-secretase and acetylcholinesterase. These enzymes are involved in the progression of neurodegenerative diseases such as Alzheimer’s, making this compound significant in the search for therapeutic agents .

Organic Synthesis Methodology

The compound is used in organic synthesis, particularly in the protection of functional groups during complex reactions. This allows for greater control over the chemical reactions and helps in obtaining desired products with high selectivity .

Pharmaceutical Development

In pharmaceutical research, this compound’s derivatives are explored for their medicinal properties. Its structural framework is conducive to modifications that can lead to the development of new drugs with specific pharmacological effects .

Material Science

The tert-butyl group’s steric bulk makes it suitable for the development of materials with specific physical properties. It can influence the stability and solubility of materials, which is crucial in the design of novel materials for various applications .

Analytical Chemistry

As a reagent, this compound can be used in analytical chemistry for the quantification and identification of other substances. Its unique chemical properties allow it to react selectively with specific analytes, aiding in their detection .

Catalysis

The compound’s structure can be tailored to function as a ligand in catalytic systems. This application is essential in industrial chemistry where catalysts are used to accelerate chemical reactions and increase product yields .

properties

IUPAC Name

tert-butyl N-(4-methylsulfanylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-9-7-8(16-4)5-6-12-9/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFJVEPMPUIQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733737
Record name tert-Butyl [4-(methylsulfanyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

CAS RN

1211504-16-3
Record name tert-Butyl [4-(methylsulfanyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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